An In-depth Technical Guide to 2-(3-Amino-4-chlorobenzoyl)benzoic acid (CAS 118-04-7)
An In-depth Technical Guide to 2-(3-Amino-4-chlorobenzoyl)benzoic acid (CAS 118-04-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Amino-4-chlorobenzoyl)benzoic acid, with the CAS number 118-04-7, is a substituted aromatic compound of significant interest in synthetic and medicinal chemistry. Primarily recognized as a key intermediate in the synthesis of the diuretic drug Chlorthalidone, its utility also extends to the development of specialized biochemical tools for studying cellular signaling pathways. This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and its notable, albeit indirect, role in biological research, particularly in the study of Protein Kinase C (PKC).
Physicochemical Properties
A clear understanding of the physicochemical properties of 2-(3-Amino-4-chlorobenzoyl)benzoic acid is fundamental for its application in research and synthesis. The following table summarizes its key quantitative data.
| Property | Value | Reference |
| CAS Number | 118-04-7 | [1][2] |
| Molecular Formula | C₁₄H₁₀ClNO₃ | [1][3] |
| Molecular Weight | 275.69 g/mol | [3] |
| Boiling Point | 538.6°C at 760 mmHg | |
| Density | 1.418 g/cm³ | |
| LogP | 3.43260 | |
| Appearance | Neat | [1] |
Synthesis Methodologies
The synthesis of 2-(3-Amino-4-chlorobenzoyl)benzoic acid is well-documented in patent literature, with the most common strategies involving the reduction of a nitro-substituted precursor. Below are detailed experimental protocols for two prominent synthesis routes.
Synthesis via Reduction of 2-(4-chloro-3-nitrobenzoyl)benzoic acid
This method involves the catalytic hydrogenation of 2-(4-chloro-3-nitrobenzoyl)benzoic acid.
Experimental Protocol:
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Reaction Setup: In a suitable reaction vessel, combine 2-(4-chloro-3-nitrobenzoyl)benzoic acid, Raney nickel (as the catalyst), and an organic solvent such as ethyl acetate. The mass ratio of the nitro compound to the solvent is typically in the range of 1:3 to 1:10.
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Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere.
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Reaction Time: The hydrogenation reaction is typically carried out for a period of 1 to 5 hours.
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Work-up: Upon completion of the reaction, the catalyst is removed by filtration. The organic solvent is then removed from the filtrate, for example by rotary evaporation, to yield the crude solid product.
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Purification: The crude product is washed with water and then dried to obtain the purified 2-(3-Amino-4-chlorobenzoyl)benzoic acid.
Synthesis from 2-(3-nitro-4-chlorobenzoyl)benzoic acid
An alternative route involves the reaction of 2-(3-nitro-4-chlorobenzoyl)benzoic acid with cuprous chloride and potassium iodide.
Experimental Protocol:
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Reaction Setup: In a reaction vessel, add 0.23 mol of 2-(3-nitro-4-chlorobenzoyl)benzoic acid to 300 ml of a 35% sodium nitrate solution and 500 ml of a 24% potassium carbonate solution.
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Temperature Adjustment: Raise the temperature of the solution to 60°C.
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Addition of Reagents: Add 1.3 L of a 42% 2-amino-5-chlorobenzoic acid solution, 0.31 mol of cuprous chloride, and 0.2 mol of potassium iodide.
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Reaction Conditions: Control the stirring speed at 160 rpm and increase the solution temperature to 70°C. Reflux the mixture for 3 hours.
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Work-up: After the reaction, the product is washed, subjected to suction pumping, and dehydrated to yield 2-(3-Amino-4-chlorobenzoyl)benzoic acid.
Biological Significance and Applications
While direct therapeutic applications of 2-(3-Amino-4-chlorobenzoyl)benzoic acid are not extensively reported, its role as a synthetic intermediate is of considerable biological relevance.
Intermediate in Chlorthalidone Synthesis
The primary application of this compound is as a precursor in the manufacturing of Chlorthalidone, a thiazide-like diuretic used to treat hypertension and edema.[4] This underscores its importance in the pharmaceutical industry.
Tool for Studying Protein Kinase C (PKC) Signaling
A significant application for researchers is its use as a synthetic intermediate in the preparation of fluorescent reporters for studying Protein Kinase C (PKC) activity.[1] PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell growth, differentiation, and apoptosis.[5][6] The ability to monitor PKC phosphorylation events is vital for understanding these processes and for the development of drugs targeting PKC-related diseases.
The diagram below illustrates a conceptual signaling pathway involving PKC and the role of a fluorescent reporter.
Experimental Workflow Visualization
To aid researchers in planning their synthetic work, the following diagram outlines a general experimental workflow for the synthesis and purification of 2-(3-Amino-4-chlorobenzoyl)benzoic acid.
Conclusion
2-(3-Amino-4-chlorobenzoyl)benzoic acid is a valuable compound for both industrial pharmaceutical synthesis and fundamental biological research. While its direct biological activities are not yet fully elucidated, its established role as a key intermediate for Chlorthalidone and as a precursor for sophisticated biochemical probes for studying PKC signaling highlights its importance. The synthetic routes presented here provide a solid foundation for researchers to produce this compound for their specific applications. Further investigation into the potential intrinsic biological activities of this molecule and its derivatives could open up new avenues for drug discovery and development. Derivatives of aminobenzoic acid have been noted to possess a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, suggesting that 2-(3-Amino-4-chlorobenzoyl)benzoic acid could serve as a scaffold for the development of novel therapeutic agents.[7][8][9]
References
- 1. 2-(3-Amino-4-chlorobenzoyl)benzoic Acid) | CymitQuimica [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Kinase C | Kinases | Tocris Bioscience [tocris.com]
- 7. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
